molecular formula C11H8N2O2 B1391133 [3,3'-Bipyridine]-6-carboxylic acid CAS No. 1214339-84-0

[3,3'-Bipyridine]-6-carboxylic acid

Cat. No.: B1391133
CAS No.: 1214339-84-0
M. Wt: 200.19 g/mol
InChI Key: KEZVNXXJTWWOGL-UHFFFAOYSA-N
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Description

[3,3’-Bipyridine]-6-carboxylic acid: is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The carboxylic acid functional group at the 6-position of the bipyridine structure enhances its reactivity and potential for forming coordination complexes with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-6-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction , which uses palladium catalysts to couple boronic acids with halogenated pyridines. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction carried out under an inert atmosphere .

Industrial Production Methods: Industrial production of [3,3’-Bipyridine]-6-carboxylic acid may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3,3’-Bipyridine]-6-carboxylic acid can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or

Properties

IUPAC Name

5-pyridin-3-ylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c14-11(15)10-4-3-9(7-13-10)8-2-1-5-12-6-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEZVNXXJTWWOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90673540
Record name [3,3'-Bipyridine]-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214339-84-0
Record name [3,3'-Bipyridine]-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90673540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3,3'-bipyridine]-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of tert-butyl 3,3′-bipyridine-6-carboxylate (3.2 g, 12.5 mmol) in 4 M HCl in dioxane (100 ml) was stirred at 110° C. overnight. The reaction mixture was evaporated completely under reduced pressure and triturated twice from diethyl ether. Yield 3.2 g. 1H-NMR (400 MHz; D2O): δ 8.23-8.27 (m, 1H), 8.50 (d, 1H), 8.84 (d, 1H), 8.93 (d, 1H), 8.98 (d, 1H), 9.16 (s, 1H), 9.26 (s, 1H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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